molecular formula C5H7N3O2S B2503292 6-Ethoxy-4-sulfanylidene-1H-1,3,5-triazin-2-one CAS No. 32683-66-2

6-Ethoxy-4-sulfanylidene-1H-1,3,5-triazin-2-one

Cat. No. B2503292
CAS RN: 32683-66-2
M. Wt: 173.19
InChI Key: YATXRYGJIVZGGF-UHFFFAOYSA-N
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Description

6-Ethoxy-4-sulfanylidene-1H-1,3,5-triazin-2-one is a synthetic organic compound with diverse applications in different fields of research and industry. It belongs to the class of compounds known as 1,3,5-triazines, which are well known for their applications in different fields, including the production of herbicides and polymer photostabilisers .


Synthesis Analysis

The synthesis of 1,3,5-triazines involves the preparation from cyanuric chloride of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .


Molecular Structure Analysis

The molecular formula of this compound is C5H7N3O2S, and its molecular weight is 173.19.


Chemical Reactions Analysis

The chemical reactions involving 1,3,5-triazines typically involve the sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .

Scientific Research Applications

Tribological Applications

Tribological Properties in Water-Glycol : 6-Ethoxy-4-sulfanylidene-1H-1,3,5-triazin-2-one derivatives have been studied for their tribological properties, specifically in water-glycol fluid systems. These studies found that certain derivatives significantly improve the load-carrying capacity, antiwear, and friction-reducing capacities of the base fluid. This enhancement is attributed to the formation of protective films composed of complex substances like iron sulfide and iron sulfate on metal surfaces, as evidenced by X-ray Photoelectron Spectroscopy (XPS) analyses (Wu et al., 2017).

Anticorrosion in Water-Glycol : Derivatives of this compound have also shown promising results in anticorrosion studies. When used as additives in water-glycol base fluid, these compounds exhibited excellent anticorrosion behavior and were found to be non-corrosive to materials like cast iron and copper. This suggests their potential as effective anticorrosion agents in various industrial applications (Wu et al., 2017).

Ligand Synthesis and Reactivity

Ligand Synthesis and Metal Complex Formation : The compound has been utilized in synthesizing ligands that show interesting reactivity with metal salts. This reactivity leads to the formation of novel structures, such as mononuclear complexes and cage complexes with intriguing molecular geometry. These structures and their formation mechanisms provide valuable insights into the field of coordination chemistry and the potential for developing new materials with unique properties (Coxall et al., 2000).

Antimicrobial Applications

Antimicrobial Properties : Derivatives of this compound have shown potential as antimicrobial agents. Synthesis of new compounds and evaluation against various bacterial and fungal strains revealed that some derivatives exhibit significant antimicrobial activity. This points to the potential use of these compounds in the development of new antimicrobial agents for medical or industrial applications (El-Shehry et al., 2020).

properties

IUPAC Name

6-ethoxy-4-sulfanylidene-1H-1,3,5-triazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2S/c1-2-10-4-6-3(9)7-5(11)8-4/h2H2,1H3,(H2,6,7,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATXRYGJIVZGGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=S)NC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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